molecular formula C21H20ClFN2O2 B279484 N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine

N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine

カタログ番号 B279484
分子量: 386.8 g/mol
InChIキー: RHCCENFJSIOVIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFM-2 is a selective antagonist of the μ-opioid receptor, a protein that plays a crucial role in pain modulation.

作用機序

N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine exerts its effects by selectively binding to the μ-opioid receptor and blocking its activation by endogenous opioids such as endorphins. This results in a decrease in pain sensation and a reduction in the rewarding effects of opioids. N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine does not bind to other opioid receptors, which reduces the risk of side effects associated with non-selective opioid antagonists.
Biochemical and Physiological Effects
N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to produce dose-dependent inhibition of μ-opioid receptor activation in vitro. In animal models, N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to produce analgesia without causing respiratory depression or other side effects associated with opioid use. Moreover, N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to reduce the rewarding effects of opioids, indicating its potential use in the treatment of opioid addiction.

実験室実験の利点と制限

N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine is a selective antagonist of the μ-opioid receptor, which reduces the risk of side effects associated with non-selective opioid antagonists. Moreover, N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to produce analgesia without causing respiratory depression or other side effects associated with opioid use. However, N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has a moderate yield in the synthesis process, and it is time-consuming to produce. Additionally, N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.

将来の方向性

N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has shown promising results in animal models, and further research is needed to determine its safety and efficacy in humans. Future studies could investigate the use of N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine in the treatment of chronic pain and opioid addiction. Additionally, the development of more efficient synthesis methods could increase the availability of N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine for laboratory experiments. Furthermore, the potential use of N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine in combination with other drugs could be explored to enhance its therapeutic effects.

合成法

N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and it requires careful purification to obtain the desired product. The overall yield of the synthesis is moderate, and the process is time-consuming. However, N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine can be obtained in sufficient quantities for laboratory experiments.

科学的研究の応用

N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been extensively studied for its potential therapeutic applications. The compound has been shown to have analgesic effects in animal models of pain, indicating its potential use as a painkiller. Moreover, N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to reduce the rewarding effects of opioids in animal models, suggesting that it could be used to treat opioid addiction.

特性

分子式

C21H20ClFN2O2

分子量

386.8 g/mol

IUPAC名

1-[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine

InChI

InChI=1S/C21H20ClFN2O2/c1-26-21-10-15(12-24-13-18-4-2-3-9-25-18)5-8-20(21)27-14-16-6-7-17(23)11-19(16)22/h2-11,24H,12-14H2,1H3

InChIキー

RHCCENFJSIOVIH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=C(C=C(C=C3)F)Cl

正規SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=C(C=C(C=C3)F)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。